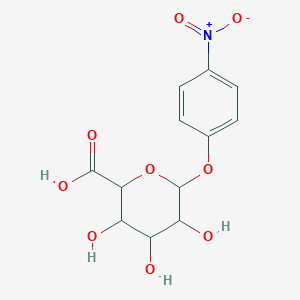

p-Nitrophenyl-beta-D-glucuronide

Descripción general

Descripción

p-Nitrophenyl-beta-D-glucuronide: is a chromogenic substrate commonly used in biochemical assays to detect the activity of beta-glucuronidase enzymes. This compound is particularly valuable in microbiology and molecular biology for its ability to produce a colorimetric change upon enzymatic cleavage, making it a useful tool for various diagnostic and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl-beta-D-glucuronide typically involves the glycosylation of p-nitrophenol with a glucuronic acid derivative. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process generally requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize efficiency and minimize costs. The use of bioreactors and continuous flow systems can enhance the scalability of the production process .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis Mechanism

PNPG undergoes hydrolysis at the β1-glycosidic bond between the glucuronic acid moiety and 4-nitrophenol, catalyzed by β-glucuronidase. This reaction produces D-glucuronic acid and 4-nitrophenol , which exhibits strong absorbance at 402–410 nm .

Reaction Equation :

| Detection Method | Wavelength (nm) | Sensitivity | Source |

|---|---|---|---|

| Spectrophotometric | 405 | ≤1.4 × 10⁻⁴ U/mL enzyme |

pH and Temperature Dependence

Optimal hydrolysis occurs at pH 6.8–7.2 and 37°C , though activity varies by enzyme source . For example:

| Species | Optimal pH | Vₘₐₓ (μmol/min/mg) | Kₘ (μM) | Source |

|---|---|---|---|---|

| Human | 6.8 | 5.17 ± 0.16 | 0.34 ± 0.05 | |

| Rat | 7.0 | 4.48 ± 0.11 | 3.04 ± 0.34 | |

| Mouse | 6.5 | 2.37 ± 0.06 | 6.51 ± 0.71 |

Serum β-Glucuronidase Detection

A modified assay using PNPG reduced incubation time from 5 hours to 2 hours and increased sensitivity for gastrointestinal cancer diagnosis .

| Substrate | Correlation (r) | Incubation Time | Temperature | Source |

|---|---|---|---|---|

| PNPG vs. Phenolphthalein Gluc. | 0.8383 | 2 hours | 37°C |

Microbial β-Glucuronidase Characterization

PNPG is used to identify bacterial GUS activity, such as in E. coli and Salmonella spp., with detection limits as low as 1.4 × 10⁻⁴ U/mL .

Comparative Kinetic Studies

Studies comparing PNPG hydrolysis by microbial and mammalian enzymes reveal distinct kinetic profiles:

| Enzyme Source | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | Source |

|---|---|---|---|

| E. coli GUS | 0.48 | 12.5 | |

| Bovine Liver GUS | 1.2 | 8.7 |

-

Synthetic Analogues : Modifications to PNPG’s structure (e.g., fluorinated derivatives) alter substrate affinity, enabling tailored prodrug activation .

Environmental and Storage Factors

-

Solubility : PNPG is soluble in water (250 mg/mL), DMSO, and DMF .

-

Stability : Degrades rapidly in anhydrous form; commercial preparations often include ethyl acetate as a stabilizer .

-

Storage : Recommended at -20°C under argon to prevent hydrolysis .

Research Advancements

Aplicaciones Científicas De Investigación

Enzyme Assays

Substrate for β-Glucuronidase Activity

pNPG is primarily employed as a chromogenic substrate in enzyme assays to measure β-glucuronidase activity. Upon hydrolysis by β-glucuronidase, pNPG releases p-nitrophenol (pNP), which can be quantitatively measured due to its yellow color. This property makes pNPG a valuable tool in various fields, including clinical diagnostics and environmental microbiology.

Key Studies

- A study published in the Journal of Food Science demonstrated the use of pNPG to assess β-glucuronidase activity in food samples, specifically targeting Salmonella spp. The researchers found that the enzymatic activity could be effectively measured using pNPG as a substrate, indicating its utility in food safety testing .

- Another investigation focused on the enzymatic kinetics of β-glucuronidase using pNPG. The study provided detailed parameters such as and , which are crucial for understanding enzyme efficiency and substrate affinity .

Microbial Detection

Detection of Bacterial Strains

pNPG is also utilized in microbiological assays to detect specific bacterial strains capable of hydrolyzing the compound. This application is significant for identifying pathogens in clinical and environmental samples.

Case Studies

- Research involving Escherichia coli demonstrated that the hydrolysis of pNPG could be monitored spectrophotometrically, allowing for real-time tracking of bacterial growth and activity. The study highlighted the potential for using pNPG in rapid bacterial detection systems .

- A proof-of-concept study explored the use of pNPG in detecting bacteria via gas chromatography. The release of volatile pNP from hydrolyzed pNPG was successfully trapped and analyzed, showcasing an innovative approach to microbial detection .

Biochemical Research

Investigating Enzyme Mechanisms

The use of pNPG extends to biochemical research where it aids in elucidating enzyme mechanisms and interactions. By studying how different enzymes hydrolyze pNPG, researchers can gain insights into enzyme specificity and efficiency.

Research Insights

- A study identified a gut bacterial strain, Staphylococcus pasteuri, which exhibited selective hydrolyzing activity towards pNPG. The research involved cloning and expressing the gus gene responsible for this activity, providing insights into the molecular determinants that influence substrate specificity .

- Additionally, a metagenomic analysis revealed various glycoside hydrolases that could act on substrates like pNPG, suggesting potential applications in biomass conversion processes .

Pharmaceutical Applications

Drug Metabolism Studies

pNPG plays a role in drug metabolism studies, particularly concerning glucuronidation processes where drugs are conjugated with glucuronic acid to enhance solubility and excretion.

Relevant Findings

Mecanismo De Acción

Mechanism: The mechanism of action of p-Nitrophenyl-beta-D-glucuronide involves its hydrolysis by beta-glucuronidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of p-nitrophenol and glucuronic acid .

Molecular Targets and Pathways: The primary molecular target of this compound is the beta-glucuronidase enzyme. This enzyme is involved in the hydrolysis of glucuronides, which are conjugated metabolites of various endogenous and exogenous compounds. The hydrolysis reaction facilitates the release and subsequent excretion or reabsorption of these metabolites .

Comparación Con Compuestos Similares

4-Nitrophenyl-beta-D-glucopyranoside: Another chromogenic substrate used to detect beta-glucosidase activity.

2-Nitrophenyl-beta-D-glucopyranoside: Used for similar purposes but with different enzyme specificity.

4-Methylumbelliferyl-beta-D-glucuronide: A fluorogenic substrate used in similar assays but provides a fluorescent signal instead of a colorimetric one.

Uniqueness: p-Nitrophenyl-beta-D-glucuronide is unique due to its specific interaction with beta-glucuronidase and its ability to produce a distinct yellow color upon hydrolysis. This makes it particularly useful for visual and spectrophotometric assays, providing a straightforward and reliable method for detecting enzyme activity .

Actividad Biológica

p-Nitrophenyl-beta-D-glucuronide (PNPG) is a synthetic substrate commonly used in biochemical assays to study the activity of β-glucuronidases, enzymes that catalyze the hydrolysis of glucuronides. This compound has significant implications in various biological processes, particularly in microbiology and pharmacology.

Overview of β-Glucuronidase Activity

β-Glucuronidases are enzymes that play a crucial role in the metabolism of drugs and xenobiotics. They are produced by various microorganisms in the gut, particularly by members of the intestinal microbiota, such as Escherichia coli and certain Bacteroides species. The activity of these enzymes can influence drug efficacy and toxicity by modulating the bioavailability of glucuronidated metabolites.

Table 1: Enzymatic Activity of β-Glucuronidases

| Microorganism | β-Glucuronidase Activity (U/mg protein) | Reference |

|---|---|---|

| R. hominis A2-183 | 0.146 (stationary phase) | |

| F. prausnitzii A2-165 | 0.77 (stationary phase) | |

| E. coli | Variable (dependent on conditions) |

The enzymatic activity varies significantly among different strains and is influenced by growth conditions, such as the presence of specific substrates like d-glucuronic acid.

The hydrolysis of PNPG by β-glucuronidase results in the release of p-nitrophenol, which can be quantitatively measured to assess enzyme activity. This reaction is often used as a model for studying the inhibition of β-glucuronidases in various settings, including drug metabolism studies.

Reaction Equation

Clinical Relevance

Recent studies have highlighted the role of bacterial β-glucuronidases in drug-induced toxicity, particularly concerning chemotherapeutic agents like irinotecan. The deconjugation of glucuronide metabolites can lead to increased toxicity and damage to intestinal epithelial cells. Inhibition of these enzymes has been proposed as a therapeutic strategy to mitigate side effects associated with certain drugs.

Case Study: Irinotecan Toxicity

In a study examining irinotecan, it was found that bacterial β-glucuronidases were responsible for converting non-toxic glucuronide metabolites back into their active forms, leading to gastrointestinal toxicity. Selective inhibitors of these enzymes were shown to alleviate some toxic effects, suggesting a potential avenue for improving patient outcomes during chemotherapy .

Methodological Approaches

Various methods have been developed to measure β-glucuronidase activity using PNPG as a substrate. These include:

- Colorimetric Assays : Measuring absorbance changes at 405 nm after hydrolysis.

- Enzyme Inhibition Studies : Evaluating the effect of small molecule inhibitors on PNPG conversion.

- Clinical Biomarker Studies : Assessing serum β-glucuronidase levels as potential biomarkers for gastrointestinal cancers .

Table 2: Summary of Methodologies for Assessing β-Glucuronidase Activity

Propiedades

IUPAC Name |

3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUILVWOWLUOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391117 | |

| Record name | p-Nitrophenyl-beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39031-76-0 | |

| Record name | p-Nitrophenyl-beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.